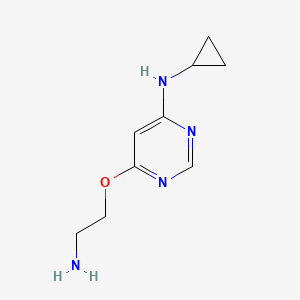

6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine

Übersicht

Beschreibung

The compound “6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring, an aminoethoxy group attached at the 6-position, and a cyclopropyl group attached to a nitrogen atom in the pyrimidine ring .Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reductions .Wissenschaftliche Forschungsanwendungen

Atom Economic Synthesis

The development of efficient synthetic routes for creating highly functionalized compounds is a key application area. For example, a study described atom economic cascade synthesis techniques to generate pyrimidinylpyrrolidines, showcasing the versatility of pyrimidinamine derivatives in complex molecule construction (Elghareeb et al., 2011).

Metal-Free Photoredox Catalysis

Another important application is in the field of photoredox catalysis, where redox-activated amines facilitate the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach is highlighted for its broad substrate scope, high chemoselectivity, and mild conditions, offering a valuable tool in the synthesis of complex molecular scaffolds (Ociepa et al., 2018).

Antiviral Activity

Compounds structurally related to "6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine" have been explored for their antiviral properties. Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines demonstrated significant activity against herpes viruses and retroviruses, underscoring the potential of pyrimidinamines in developing new antiviral therapeutics (Holý et al., 2002).

Crystal Structure Analysis

Understanding the crystal structure of compounds like cyprodinil, an anilinopyrimidine fungicide, aids in the design and development of new fungicides with improved efficacy and specificity. The study by Jeon et al. (2015) provides insights into the molecular geometry and intermolecular interactions critical for fungicidal activity (Jeon et al., 2015).

Analgesic and Anti-inflammatory Agents

The synthesis and biological evaluation of pyrimidinamines as potent analgesic and anti-inflammatory agents highlight their potential in drug development. Certain derivatives have shown to be more potent than standard drugs, opening avenues for new therapeutic options (Chhabria et al., 2007).

Wirkmechanismus

Target of Action

The primary targets of 6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membrane, which are essential for cellular functions.

Mode of Action

This compound interacts with its targets by inhibiting the sodium-potassium ATPase and stimulating the SERCA-2 . This dual action leads to an increase in intracellular calcium concentration, thereby improving contractility and diastolic relaxation .

Biochemical Pathways

The compound affects the calcium signaling pathway, which is critical for muscle contraction and relaxation . By inhibiting sodium-potassium ATPase, it prevents the efflux of sodium ions and the influx of potassium ions. Simultaneously, by stimulating SERCA-2, it enhances the reuptake of calcium ions into the sarcoplasmic reticulum. These actions result in an increased concentration of calcium ions in the cytosol, enhancing muscle contractility .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced muscle contractility and improved diastolic relaxation . These effects could potentially be beneficial in conditions such as acute heart failure syndromes .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a spacer/linker in the synthesis of bioconjugate materials, which are used in drug delivery and protein labeling It is also employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a spacer/linker in bioconjugate materials suggests that it can modulate cellular functions by facilitating the delivery of drugs or other therapeutic agents to specific cellular targets . Additionally, its use in fluorescent zinc sensors indicates its potential impact on cellular signaling pathways involving zinc ions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a spacer/linker, the compound forms covalent bonds with other molecules, thereby facilitating the formation of bioconjugates . These bioconjugates can then interact with specific cellular targets, leading to the modulation of cellular functions. The compound’s role in fluorescent zinc sensors also suggests that it can bind to zinc ions, thereby influencing zinc-dependent cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to the compound may lead to changes in cellular functions, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses may lead to toxic or adverse effects . Studies have shown that the compound’s effects on insulin sensitivity and insulin secretory responses are dose-dependent . Additionally, higher doses of the compound may cause gastrointestinal symptoms such as nausea, vomiting, and diarrhea .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s role as a spacer/linker in bioconjugate materials suggests that it can influence metabolic flux and metabolite levels . Additionally, its interactions with zinc ions in fluorescent zinc sensors indicate its involvement in zinc-dependent metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s role as a spacer/linker suggests that it can be transported to specific cellular targets through covalent bonding with other molecules . Additionally, its use in fluorescent zinc sensors indicates that it can be distributed to cellular compartments where zinc ions are present .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s role as a spacer/linker suggests that it can be directed to specific cellular compartments through covalent bonding with other molecules . Additionally, its use in fluorescent zinc sensors indicates that it can be localized to cellular compartments where zinc ions are present .

Eigenschaften

IUPAC Name |

6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-3-4-14-9-5-8(11-6-12-9)13-7-1-2-7/h5-7H,1-4,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDCYMKVFYWBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

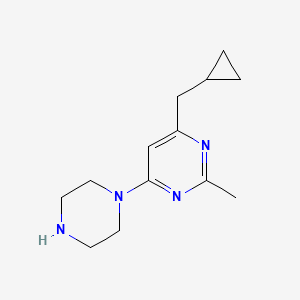

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

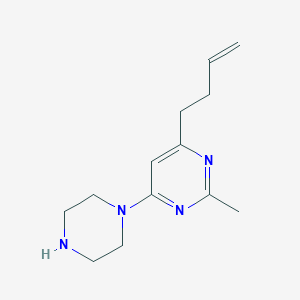

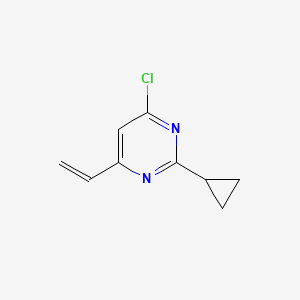

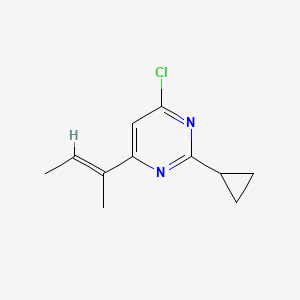

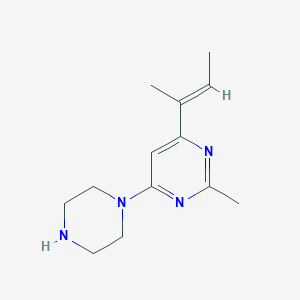

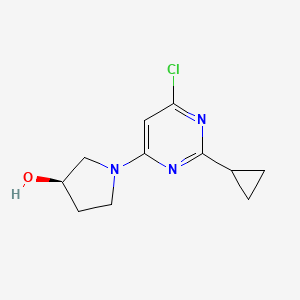

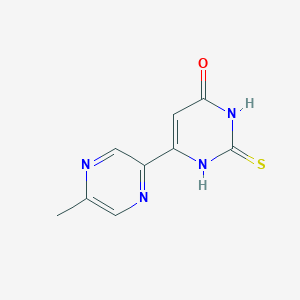

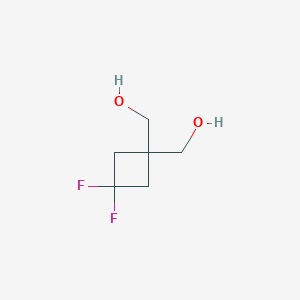

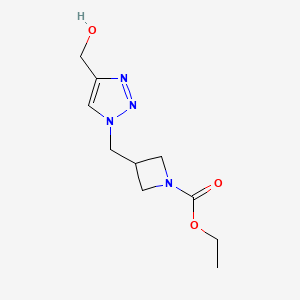

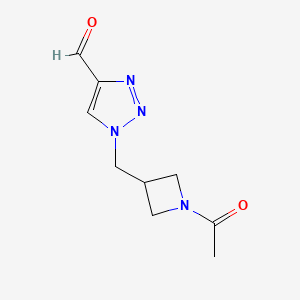

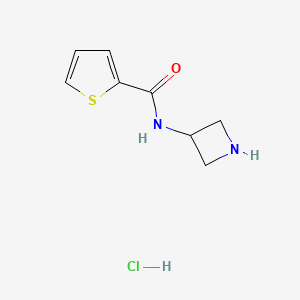

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.